Ara-ttp

Description

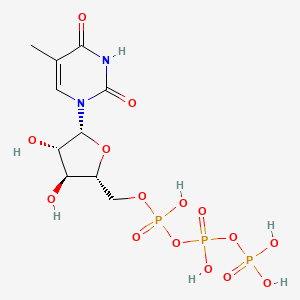

Ara-ttp (arabinofuranosyl-thymine triphosphate) is a nucleotide analog derived from the phosphorylation of Ara-UMP (1-β-D-arabinofuranosyluracil monophosphate), a substrate of thymidylate synthase (TS) . TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. While its direct inhibitory activity on TS remains uncharacterized, its metabolic precursor, Ara-C (cytarabine), is a well-established chemotherapeutic agent that inhibits TS indirectly in intact cells .

Properties

CAS No. |

66097-68-5 |

|---|---|

Molecular Formula |

C10H17N2O15P3 |

Molecular Weight |

498.17 g/mol |

IUPAC Name |

[[(2R,3S,4S,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H17N2O15P3/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t5-,6-,7+,9-/m1/s1 |

InChI Key |

RZCIEJXAILMSQK-JAGXHNFQSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Synonyms |

1 beta-D-arabinofuranosylthymine 5'-triphosphate ara TTP ara-TTP arabinosylthymine 5'-triphosphate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ara-ttp shares functional and structural similarities with other nucleotide analogs, particularly those targeting TS or DNA synthesis. Below is a comparative analysis based on biochemical properties, mechanisms, and therapeutic implications:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings

Structural Differences: this compound and Ara-C both contain arabinose sugar moieties but differ in base composition (thymine vs. cytosine). This structural variance influences their metabolic activation pathways and DNA incorporation specificity . dFdUMP, a fluorinated analog, lacks the arabinose group, enabling stronger TS binding via fluorine-induced stabilization .

Mechanistic Profiles :

- This compound’s role as a TS substrate distinguishes it from dFdUMP, a direct TS inhibitor. While dFdUMP achieves >90% TS inhibition in vitro, this compound’s efficacy is inferred from its metabolic relationship with Ara-UMP and TS .

- Ara-C indirectly affects TS by depleting dCTP pools, whereas this compound may directly interfere with thymidine-dependent DNA synthesis .

Clinical and Toxicological Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.